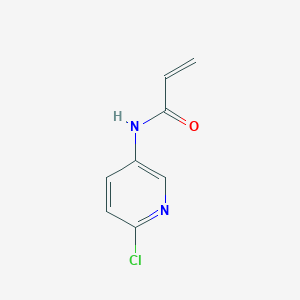

N-(6-chloropyridin-3-yl)prop-2-enamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(6-chloropyridin-3-yl)prop-2-enamide, also known as CP-544326, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyridine derivatives and has been identified as a potent antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1).

Applications De Recherche Scientifique

- Crystal Structure : Single crystals of CDA were grown using slow evaporation, and their structure was elucidated via single crystal X-ray diffraction .

- Electronic Structure : Density functional theory (DFT) calculations predict the molecular geometry and electronic structure of CDA .

- Optical Transparency : CDA exhibits optical transparency at a cut-off wavelength of 355 nm .

- SHG Efficiency : The second harmonic generation (SHG) efficiency of CDA is 0.5 times greater than that of KDP crystal .

- Nonlinear Optical Properties : CDA shows significant two-photon absorption, nonlinear refraction, and optical limiting under continuous wave (CW) conditions .

Anti-Tubercular Agents (Bonus Application)

While not directly related to its optical properties, it’s interesting to note that CDA derivatives have been explored for their anti-tubercular activity . However, this application is beyond the scope of its optical properties.

Mécanisme D'action

Target of Action

N-(6-chloropyridin-3-yl)prop-2-enamide is a chemical compound that has been studied for its potential anti-tubercular activity . The primary target of this compound is the bacterium Mycobacterium tuberculosis H37Ra , which is responsible for causing tuberculosis .

Mode of Action

It is believed to interact with its target, mycobacterium tuberculosis, leading to significant inhibitory effects . The compound’s interaction with its target results in changes that inhibit the growth and proliferation of the bacteria .

Biochemical Pathways

This interference disrupts the bacteria’s ability to proliferate, thereby exerting its anti-tubercular effects .

Result of Action

The result of N-(6-chloropyridin-3-yl)prop-2-enamide’s action is the inhibition of Mycobacterium tuberculosis growth and proliferation . This leads to a decrease in the number of bacteria, thereby helping to control the spread and severity of tuberculosis .

Propriétés

IUPAC Name |

N-(6-chloropyridin-3-yl)prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O/c1-2-8(12)11-6-3-4-7(9)10-5-6/h2-5H,1H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMYZCWXJOWWIQY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=CN=C(C=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Propan-2-yl 3-amino-6-(4-chlorophenyl)-4-(furan-2-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2356589.png)

![8-(4-Benzylpiperidin-1-yl)-7-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylethyl]-3-methylpurine-2,6-dione](/img/structure/B2356590.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2356595.png)

![(1-Methyl-2,4-dioxo-1,3-diaza-spiro[4.5]dec-3-yl)-acetic acid](/img/structure/B2356596.png)

![1-[(2-Bromoethyl)sulfanyl]-4-chlorobenzene](/img/structure/B2356604.png)

![(2-chlorophenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2356605.png)